molecular formula C20H16Cl2FN3O3S B12380582 Hsd17B13-IN-60

Hsd17B13-IN-60

Katalognummer: B12380582
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: RAOZBUGERNTVQA-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hsd17B13-IN-60 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-60 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, quality control measures, and adherence to regulatory standards for pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

Hsd17B13-IN-60 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Hsd17B13-IN-60 has several scientific research applications:

    Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.

    Biology: Investigated for its effects on cellular processes related to lipid droplet formation and degradation.

    Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.

Wirkmechanismus

Hsd17B13-IN-60 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids. This inhibition disrupts the balance between less potent (17-keto) and more potent (17β-hydroxy) forms of estrogens and androgens, thereby affecting lipid metabolism in the liver. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its role in lipid droplet biogenesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-60 is unique due to its high specificity and potency as an HSD17B13 inhibitor. Compared to other similar compounds, it has shown greater efficacy in preclinical studies and holds promise for therapeutic applications in liver diseases .

Eigenschaften

Molekularformel

C20H16Cl2FN3O3S

Molekulargewicht

468.3 g/mol

IUPAC-Name

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1S)-1-(2-fluorophenyl)ethyl]-3-methyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C20H16Cl2FN3O3S/c1-9(12-5-3-4-6-15(12)23)24-19(29)16-10(2)26-30-20(16)25-18(28)11-7-13(21)17(27)14(22)8-11/h3-9,27H,1-2H3,(H,24,29)(H,25,28)/t9-/m0/s1

InChI-Schlüssel

RAOZBUGERNTVQA-VIFPVBQESA-N

Isomerische SMILES

CC1=NSC(=C1C(=O)N[C@@H](C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Kanonische SMILES

CC1=NSC(=C1C(=O)NC(C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.